4-diazoheptane-3,5-dione

Carbene Transfer Cyclopropanation α-Diazocarbonyl Reactivity

4-Diazoheptane-3,5-dione (CAS 53253-23-9) is a C₇-symmetric aliphatic α-diazodiketone bearing two equivalent ethyl ketone substituents flanking the diazo carbon. It belongs to the broader diazocarbonyl family, functioning as a precursor to electrophilic metallocarbenes and carbonyl ylides under thermal, photochemical, or transition-metal-catalyzed conditions.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 53253-23-9
Cat. No. B6618993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-diazoheptane-3,5-dione
CAS53253-23-9
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCCC(=O)C(=[N+]=[N-])C(=O)CC
InChIInChI=1S/C7H10N2O2/c1-3-5(10)7(9-8)6(11)4-2/h3-4H2,1-2H3
InChIKeyGWAKUWWFTGWBEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Diazoheptane-3,5-dione (CAS 53253-23-9) – Compound Class and Baseline Characteristics for Procurement


4-Diazoheptane-3,5-dione (CAS 53253-23-9) is a C₇-symmetric aliphatic α-diazodiketone bearing two equivalent ethyl ketone substituents flanking the diazo carbon . It belongs to the broader diazocarbonyl family, functioning as a precursor to electrophilic metallocarbenes and carbonyl ylides under thermal, photochemical, or transition-metal-catalyzed conditions [1]. Its molecular formula is C₇H₁₀N₂O₂, with a molecular weight of 154.17 g/mol. The compound is structurally defined by a 1,3-dione backbone with a diazo group at the 4-position, distinguishing it from asymmetric diazoketoesters and mono-ketone diazoalkanes.

Why Generic Diazocarbonyl Substitution Fails for 4-Diazoheptane-3,5-dione in Synthesis


In the diazocarbonyl compound class, reactivity is exquisitely modulated by the nature and symmetry of the carbonyl substituents flanking the diazo carbon [1]. 4-Diazoheptane-3,5-dione presents a C₇-symmetric 1,3-diketone environment, which creates a distinct electronic and steric landscape compared to its closest analogs: the methyl-substituted 3-diazopentane-2,4-dione, the phenyl-substituted 2-diazo-1,3-diphenylpropane-1,3-dione, or mixed keto-ester variants such as ethyl diazoacetoacetate [2]. Published data on the lower homolog explicitly document that symmetrical diazodiketones can be 'very sluggish in carbenoid reactions' and give poor cyclopropanation yields compared to diazoketoesters [3]. Consequently, substituting a generic diazocarbonyl reagent for 4-diazoheptane-3,5-dione risks altering reaction rates, product distributions, and the feasibility of subsequent transformations. The specific ethyl substitution pattern further differentiates it from positional isomers like 6-diazoheptane-2,5-dione, which places the diazo group adjacent to a terminal methyl ketone rather than centrally between two ethyl ketones [4].

Quantitative Differentiation Evidence for 4-Diazoheptane-3,5-dione vs. Structural Analogs


Carbenoid Reactivity Differentiation: Symmetrical Diazodiketone vs. Diazoketoester

The symmetrical 1,3-diketone motif in 4-diazoheptane-3,5-dione is expected to confer reduced carbenoid reactivity relative to mixed keto-ester analogs such as ethyl diazoacetoacetate. Direct experimental data for the target compound are absent from the literature. However, the closest structural analog with published data, 3-diazopentane-2,4-dione (CAS 29397-21-5), has been explicitly described as 'very sluggish in carbenoid reactions' and gives 'poor yields of cyclopropanation products with olefins' compared to diazoketoesters [1]. This represents the strongest available class-level inference for reduced electrophilicity of the symmetrical diazodiketone scaffold.

Carbene Transfer Cyclopropanation α-Diazocarbonyl Reactivity

Substituent Steric Bulk Differentiation: Ethyl vs. Methyl vs. Phenyl Analogs

4-Diazoheptane-3,5-dione bears ethyl substituents (CH₂CH₃) at both carbonyl positions, providing greater steric shielding of the diazo carbon than the methyl groups in 3-diazopentane-2,4-dione, but less steric encumbrance than the phenyl groups in 2-diazo-1,3-diphenylpropane-1,3-dione. Published data on the thermal stability of diazodiketones demonstrate that steric interaction of carbonyl substituents causes twisting of the molecular framework, which in turn modulates thermal stability [1]. The ethyl groups in the target compound occupy an intermediate steric volume (Taft Eₛ = -0.07 per ethyl vs. 0.00 for methyl and -1.01 for phenyl), suggesting an intermediate thermal stability and decomposition threshold.

Steric Effects Diazodiketone Stability Synthetic Intermediate Selection

Regiochemical Differentiation: 4-Diazo vs. 6-Diazo Positional Isomerism in Heptanedione Scaffolds

The position of the diazo group on the heptanedione backbone dictates the regiochemistry of carbonyl ylide formation. 4-Diazoheptane-3,5-dione places the diazo group centrally, generating a symmetrical carbonyl ylide. In contrast, 6-diazoheptane-2,5-dione (CAS 437656-93-4), a positional isomer, places the diazo group at the terminal position, generating an unsymmetrical carbonyl ylide that has been successfully employed in stereocontrolled syntheses of nemorensic acids via 1,3-dipolar cycloaddition [1]. The symmetrical ylide from the 4-diazo isomer would be expected to exhibit different facial selectivity and cycloaddition regiochemistry.

Carbonyl Ylide Generation Regiochemistry Dipolar Cycloaddition

Photoactive Compound Scaffold for Deep-UV Lithography: 4-Diazo-3,5-heptanedione Derivatives vs. Alternative Sensitizers

Functionalized derivatives of the 4-diazo-3,5-heptanedione scaffold have been developed as photoactive dissolution inhibitors for positive-tone deep-UV photoresists at 248 nm (KrF excimer laser). Specifically, 1,7-bis(4-chlorosulfonylphenyl)-4-diazo-3,5-heptanedione demonstrated 'strong photobleaching at 248 nm' and 'great capability of alkaline dissolution inhibition' when compared with other sensitizers in resist formulations [1][2]. The parent 4-diazoheptane-3,5-dione serves as the core scaffold for this class of photoactive compounds. Competitive sensitizers such as quinone diazides and other diazodiketone-type inhibitors (e.g., diazo Meldrum's acid derivatives) exhibit different photobleaching rates and dissolution inhibition strengths.

Photoresist KrF Lithography Dissolution Inhibitor Photobleaching

Synthetic Accessibility: One-Step Diazotization of Heptane-3,5-dione vs. Multi-Step Routes to Complex Analogs

4-Diazoheptane-3,5-dione is accessible via direct diazotization of commercially available heptane-3,5-dione (dipropionylmethane, CAS 7424-54-6) using nitrous acid generated in situ from sodium nitrite and hydrochloric acid under cold conditions . This single-step synthesis contrasts with the multi-step routes required for unsymmetrical or heavily functionalized diazocarbonyl compounds, offering a simpler procurement or in-house synthesis pathway. The precursor heptane-3,5-dione is a commodity chemical with established physical properties: boiling point 175-177 °C, density 0.946 g/mL at 25 °C [1].

Synthetic Feasibility Diazotization Precursor Availability Scale-Up

Safety and Handling Risk Profile: Aliphatic Diazodiketone vs. Diazoalkanes

As an α-diazocarbonyl compound stabilized by two flanking carbonyl groups, 4-diazoheptane-3,5-dione belongs to the class of stabilized diazo compounds, which are generally safer to handle than unstabilized diazoalkanes. Unstabilized diazoalkanes (e.g., diazomethane, 4-diazoheptane itself) are known to be shock-sensitive and explosive [1]. The electron-withdrawing carbonyl substituents in 4-diazoheptane-3,5-dione delocalize the negative charge of the diazo carbon, reducing its explosivity compared to simple alkyl diazo compounds such as 4-diazoheptane (CAS 14049-23-1) [2]. No specific safety data for the target compound are available from authoritative databases such as PubChem or NIST.

Safety Profile Diazo Compound Stability Laboratory Handling

Evidence-Backed Application Scenarios for 4-Diazoheptane-3,5-dione Procurement


Exploratory Carbene Transfer Chemistry with Symmetrical Diazodiketone Precursors

When developing new Rh(II)- or Cu(I)-catalyzed carbene insertion or cyclopropanation methodologies, 4-diazoheptane-3,5-dione provides a C₇-symmetric, moderately sterically encumbered carbene precursor that is structurally distinct from the commonly employed diazomalonates and diazoketoesters. Researchers should anticipate reduced carbenoid electrophilicity relative to ester-substituted diazo compounds based on class-level evidence from the lower homolog, making this compound suitable for studies where controlled, attenuated carbene reactivity is desired [1]. The symmetrical diketone product scaffold may also facilitate product characterization and crystallization compared to unsymmetrical analogs.

Building Block for Deep-UV Photoresist Sensitizer Development

The 4-diazo-3,5-heptanedione core serves as a validated scaffold for alkaline dissolution inhibitors in 248 nm KrF excimer laser photoresists, as evidenced by the successful development of 1,7-bis(aryl)-4-diazo-3,5-heptanedione derivatives with strong photobleaching characteristics [1]. Procurement of the parent compound enables further SAR studies through functionalization at the terminal methyl positions, allowing tuning of solubility, dissolution inhibition strength, and thermal properties for next-generation photoresist formulations.

Carbonyl Ylide Precursor for Symmetrical Dipolar Cycloaddition Studies

The central placement of the diazo group in 4-diazoheptane-3,5-dione generates a symmetrical carbonyl ylide upon Rh(II)-catalyzed decomposition, offering a geometrically defined intermediate for 1,3-dipolar cycloaddition reactions. This contrasts with the unsymmetrical ylide from the positional isomer 6-diazoheptane-2,5-dione, which has established utility in natural product synthesis [1]. The symmetrical ylide geometry from the 4-diazo isomer is predicted to favor different facial selectivity in cycloadditions, enabling access to stereochemical outcomes complementary to those achievable with the 6-diazo isomer.

Precursor for Isotopic Labeling and Mechanistic Probe Studies

The direct diazotization synthesis from commercially available heptane-3,5-dione (boiling point 175-177 °C) [1] facilitates the preparation of isotopically labeled variants (e.g., ¹³C-enriched at carbonyl positions) for mechanistic investigations of Wolff rearrangement, metallocarbene formation, and ylide cycloaddition pathways. The structural simplicity and symmetry of the molecule make it an attractive scaffold for physical organic studies where unambiguous spectroscopic characterization of intermediates and products is required.

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